molecular formula C7H10N2 B101031 2-Ethyl-3-methylpyrazine CAS No. 15707-23-0

2-Ethyl-3-methylpyrazine

Cat. No. B101031
CAS RN: 15707-23-0
M. Wt: 122.17 g/mol
InChI Key: LNIMMWYNSBZESE-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylpyrazine is a chemical compound with the molecular formula C7H10N2 . It has been identified as a volatile flavor component in various food products .


Synthesis Analysis

Alkyl pyrazines, such as 2-Ethyl-3-methylpyrazine, can be synthesized by chemical methods or by certain microorganisms . They can also be extracted from various natural sources such as coffee beans, cocoa beans, and vegetables .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-3-methylpyrazine is characterized by a monocyclic aromatic hydrocarbon with a counterpoint nitrogen atom . The molecular weight is 122.1677 .


Chemical Reactions Analysis

Pyrazines are heterocyclic compounds with a characteristic smell and taste . They are responsible for the “roasted-like” flavor of broiled meat or roasted coffee beans .


Physical And Chemical Properties Analysis

2-Ethyl-3-methylpyrazine is a clear colorless to slightly yellow liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 173.5±35.0 °C at 760 mmHg, and a vapor pressure of 1.7±0.3 mmHg at 25°C .

Scientific Research Applications

Food Industry

2-Ethyl-3-methylpyrazine: is widely recognized for its role as a flavor compound. It imparts a roasted, nutty, and earthy aroma, making it a valuable additive in food products like roasted cocoa beans, potato chips, and roasted sesame seeds . Its formation is attributed to the Maillard reaction during the cooking process, enhancing the sensory experience of food items.

Pharmaceuticals

In the pharmaceutical industry, 2-Ethyl-3-methylpyrazine has been utilized in the preparation of Chinese chestnut pyrolyzate, which is applied to e-cigarettes . Its aromatic properties may contribute to the sensory aspect of inhalants, potentially affecting user experience.

Environmental Science

This compound has been evaluated for its safety as a food additive and its environmental impact. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has conducted safety evaluations, ensuring that its use does not pose risks to the environment .

Chemical Synthesis

2-Ethyl-3-methylpyrazine: serves as a building block in chemical synthesis. It’s used as a precursor for various pyrazine derivatives, which have applications ranging from flavoring agents to intermediates in organic synthesis .

Biotechnology

In biotechnological research, 2-Ethyl-3-methylpyrazine is used for proteomics studies. It’s a biochemical that can be employed in the analysis of protein structures and functions, contributing to advancements in understanding biological systems .

Cosmetic Industry

The cosmetic industry utilizes 2-Ethyl-3-methylpyrazine as a perfumery component due to its intense and distinctive aroma. It adds depth to fragrances with its grilled, bread-like, and earthy notes, enhancing the olfactory profile of cosmetic products .

Agriculture

While direct applications in agriculture are not extensively documented, the use of 2-Ethyl-3-methylpyrazine in food flavoring indirectly impacts agricultural practices. It influences the cultivation of crops used in flavoring agents and could potentially be explored for pest control due to its strong aroma .

Material Science

Though not traditionally associated with material science, the aromatic properties of 2-Ethyl-3-methylpyrazine could influence the development of materials with sensory applications, such as packaging that interacts with the food products it contains to enhance shelf-life and taste .

Safety And Hazards

2-Ethyl-3-methylpyrazine is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause skin irritation and serious eye damage . It is advised to keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

The importance of pyrazines for the food industry is expected to grow in the upcoming years due to the higher demand for convenience products . More in-depth investigation of the antimicrobial and olfactory activities of alkylpyrazines is required in the future .

properties

IUPAC Name

2-ethyl-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-3-7-6(2)8-4-5-9-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIMMWYNSBZESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047464
Record name 2-Ethyl-3-methylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with a strong raw potato odour
Record name 2-Ethyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/830/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

57.00 °C. @ 10.00 mm Hg
Record name 2-Ethyl-3-methylpyrazine, 9CI
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, organic solvents, miscible at room temperature (in ethanol)
Record name 2-Ethyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/830/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.972-0.993
Record name 2-Ethyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/830/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Ethyl-3-methylpyrazine

CAS RN

15707-23-0
Record name 2-Ethyl-3-methylpyrazine
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Record name 2-Ethyl-3-methylpyrazine
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Record name Pyrazine, 2-ethyl-3-methyl-
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Record name 2-Ethyl-3-methylpyrazine
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Record name 2-ethyl-3-methylpyrazine
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Record name 2-ETHYL-3-METHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Ethyl-3-methylpyrazine, 9CI
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary area of research regarding 2-ethyl-3-methylpyrazine?

A1: 2-ethyl-3-methylpyrazine is primarily studied for its role as a flavor and aroma compound. It is found naturally in various foods and beverages, and its formation during thermal processing has been a key area of investigation.

Q2: What is the role of 2-ethyl-3-methylpyrazine in food science?

A2: 2-ethyl-3-methylpyrazine is a volatile compound that contributes significantly to the aroma of various foods, particularly roasted or cooked products. It is known to impart nutty, roasted, and earthy notes to food products. [, , , , , , , ]

Q3: How is 2-ethyl-3-methylpyrazine formed in food?

A3: 2-ethyl-3-methylpyrazine is primarily formed through the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars during heating. This process is responsible for the development of flavor and aroma in many cooked foods. [, , ]

Q4: Can glycerol contribute to the formation of 2-ethyl-3-methylpyrazine in food?

A4: Research has shown that glycerol can act as a precursor in the formation of 2-ethyl-3-methylpyrazine during the Maillard reaction, not just as a solvent. This finding highlights the complex interplay of components in food systems during heating. []

Q5: How does the roasting process impact the levels of 2-ethyl-3-methylpyrazine in coffee beans?

A5: Studies have demonstrated that the roasting process significantly influences the concentration of 2-ethyl-3-methylpyrazine in coffee beans. The levels of this compound, along with other pyrazines, increase with roasting time and temperature, contributing to the characteristic aroma of roasted coffee. [, , ]

Q6: Are there differences in 2-ethyl-3-methylpyrazine levels in regular versus decaffeinated coffee?

A6: Research suggests that decaffeinated coffee generally contains lower levels of 2-ethyl-3-methylpyrazine compared to regular coffee. This difference might be attributed to the decaffeination process itself, which could potentially remove some volatile compounds. [, ]

Q7: How do different decaffeination methods affect the aroma profile of coffee beans?

A7: Studies employing electronic nose analysis and gas chromatography-mass spectrometry have shown that different decaffeination methods, such as the Swiss water process and supercritical CO2 extraction, can influence the aroma profiles of coffee beans differently. These methods can lead to variations in the relative abundance of various volatile compounds, including 2-ethyl-3-methylpyrazine. []

Q8: Can the concentration of 2-ethyl-3-methylpyrazine be used to authenticate coffee products?

A8: Isotope ratio mass spectrometry (IRMS) analysis of 2-ethyl-3-methylpyrazine and other alkylpyrazines in coffee beans has shown potential for distinguishing between natural and synthetic sources. This suggests that IRMS data for these compounds could be valuable for authenticity assessment of coffee-flavored products. []

Q9: What is the significance of 2-ethyl-3-methylpyrazine in the context of Soong-Neung?

A9: 2-ethyl-3-methylpyrazine, along with other pyrazines like 2,3-dimethylpyrazine and 2,5-dimethylpyrazine, has been identified as a key contributor to the characteristic nutty and roasted aroma of Soong-Neung, a traditional Korean beverage made from cooked and roasted rice. []

Q10: Does the toasting process affect the levels of 2-ethyl-3-methylpyrazine in almonds?

A10: Research has shown that toasting almonds significantly increases the concentration of 2-ethyl-3-methylpyrazine and other pyrazines. The levels of these compounds are influenced by the toasting time and temperature, impacting the final flavor and aroma of the almonds. []

Q11: How does the pH of maple sap influence the formation of 2-ethyl-3-methylpyrazine during maple syrup processing?

A11: Studies have shown that the pH of maple sap can influence the formation of 2-ethyl-3-methylpyrazine and other pyrazines during the boiling process of maple syrup production. The specific impact of pH on the formation rates and final concentrations of these compounds highlights the importance of controlling processing conditions. []

Q12: Can 2-ethyl-3-methylpyrazine be used as a marker for the quality of instant coffee?

A12: Research on agglomerated instant coffee suggests that 2-ethyl-3-methylpyrazine, alongside other compounds like 4,5-dimethylthiazole and 4-ethyl-2-methoxyphenol, can be associated with an undesirable cereal aroma. Monitoring the levels of these compounds can provide insights into the sensory quality of the final product. []

Q13: What is the significance of 2-ethyl-3-methylpyrazine in relation to oyster flavor?

A13: Studies using gas chromatography and ion mobility spectrometry (GC-IMS) have identified 2-ethyl-3-methylpyrazine as one of the volatile compounds present in Crassostrea gigas oysters. Notably, the content of this compound was found to be significantly higher in female oysters compared to males. []

Q14: What are some analytical methods used to study 2-ethyl-3-methylpyrazine in food and other matrices?

A14: A range of analytical techniques are employed for the characterization and quantification of 2-ethyl-3-methylpyrazine, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for the identification and quantification of volatile compounds, including 2-ethyl-3-methylpyrazine, in various matrices. [, , , , , , ]
  • Solid-Phase Microextraction (SPME): Often used in conjunction with GC-MS, this technique enables the extraction and preconcentration of volatile compounds from headspace or liquid samples, enhancing sensitivity and selectivity. [, ]
  • Isotope Ratio Mass Spectrometry (IRMS): Allows for the determination of isotopic ratios, such as 2H/1H and 15N/14N, in 2-ethyl-3-methylpyrazine. This information can be used to trace the origin of the compound and differentiate between natural and synthetic sources. []
  • Proton Transfer Reaction Mass Spectrometry (PTR-MS): Enables real-time analysis of volatile compounds, providing insights into their release kinetics and potential contribution to aroma perception. []
  • Electronic Nose Analysis: Offers a rapid and sensitive method for differentiating between samples based on their volatile profiles, aiding in quality control and authenticity assessments. []

Q15: What is known about the safety of 2-ethyl-3-methylpyrazine for use as a flavoring agent in animal feed?

A15: According to the European Food Safety Authority (EFSA), 2-ethyl-3-methylpyrazine is considered safe for use as a flavoring agent in animal feed at a maximum dose of 0.5 mg/kg complete feed for cattle, salmonids, and non-food-producing animals, and at 0.1 mg/kg complete feed for pigs and poultry. []

Q16: Are there any potential hazards associated with handling 2-ethyl-3-methylpyrazine?

A16: As with many chemicals, handling 2-ethyl-3-methylpyrazine requires caution. It is classified as potentially irritating to the skin, eyes, and respiratory system. Appropriate personal protective equipment should be used during handling. []

Q17: Can 2-ethyl-3-methylpyrazine be oxidized?

A17: Yes, research has demonstrated that 2-ethyl-3-methylpyrazine can be oxidized. A study investigated a green and scalable oxidation method using tert-butyl hydroperoxide with a cobalt(II) catalyst and an N-containing ligand. []

Q18: Can 2-ethyl-3-methylpyrazine be used as a building block in coordination chemistry?

A18: Yes, 2-ethyl-3-methylpyrazine can act as a ligand in coordination complexes with various metal ions. This property has been explored for the development of materials with controlled release properties, where the 2-ethyl-3-methylpyrazine can be released at elevated temperatures. [, , ]

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